molecular formula C6H7IN2 B13980894 2-Amino-4-iodo-6-methylpyridine

2-Amino-4-iodo-6-methylpyridine

Cat. No.: B13980894
M. Wt: 234.04 g/mol
InChI Key: ZJHFLSCCXWJFBX-UHFFFAOYSA-N
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Description

2-Amino-4-iodo-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the second position, an iodine atom at the fourth position, and a methyl group at the sixth position on the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iodo-6-methylpyridine typically involves multi-step organic reactions. One common method is the iodination of 2-Amino-6-methylpyridine. The process begins with the nitration of 2-Amino-6-methylpyridine to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The final step involves the iodination of the compound using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-iodo-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Corresponding amines and other reduced forms.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-Amino-4-iodo-6-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-iodo-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and amino group allows for strong binding interactions with target molecules, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-iodo-6-methylpyridine is unique due to the combination of the amino, iodine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

4-iodo-6-methylpyridin-2-amine

InChI

InChI=1S/C6H7IN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9)

InChI Key

ZJHFLSCCXWJFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)I

Origin of Product

United States

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